Methyl 2-ethoxyacetate
Overview
Description
Methyl 2-ethoxyacetate: is an organic compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol . It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-ethoxyacetate can be synthesized through the esterification of ethoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced by the continuous esterification process. This involves the reaction of ethoxyacetic acid with methanol in the presence of a strong acid catalyst, followed by distillation to purify the product . The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethoxyacetic acid using oxidizing agents such as potassium permanganate or chromic acid .
Reduction: Reduction of this compound can yield ethoxyethanol using reducing agents like lithium aluminum hydride .
Common Reagents and Conditions:
Hydrolysis: Acid or base catalyst, water, reflux conditions.
Oxidation: Potassium permanganate or chromic acid, acidic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Hydrolysis: Ethoxyacetic acid and methanol.
Oxidation: Ethoxyacetic acid.
Reduction: Ethoxyethanol.
Scientific Research Applications
Methyl 2-ethoxyacetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2-ethoxyacetate involves its ability to act as a solvent and reactant in various chemical processes. It can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions and enhancing the efficiency of industrial processes . The molecular targets and pathways involved in its action depend on the specific application and the nature of the compounds it interacts with .
Comparison with Similar Compounds
Comparison: Methyl 2-ethoxyacetate is unique due to its specific combination of ethoxy and methoxy functional groups, which provide it with distinct solvency properties and reactivity compared to similar compounds . For example, ethyl methoxyacetate and methyl methoxyacetate have different alkyl groups, which can affect their boiling points, solubility, and reactivity . Ethyl ethoxyacetate, on the other hand, has a similar structure but with an ethyl group instead of a methyl group, resulting in slightly different physical and chemical properties .
Properties
IUPAC Name |
methyl 2-ethoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNAOBWGRMDLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315333 | |
Record name | methyl 2-ethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-26-5 | |
Record name | 17640-26-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-ethoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50315333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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